![molecular formula C7H12S B14512801 2-Methyl-1-[(prop-2-en-1-yl)sulfanyl]prop-1-ene CAS No. 63196-69-0](/img/structure/B14512801.png)
2-Methyl-1-[(prop-2-en-1-yl)sulfanyl]prop-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-[(prop-2-en-1-yl)sulfanyl]prop-1-ene is an organic compound with the molecular formula C7H12S It is a sulfur-containing compound that features a prop-2-en-1-yl group attached to a prop-1-ene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-[(prop-2-en-1-yl)sulfanyl]prop-1-ene can be achieved through several synthetic routes. One common method involves the reaction of 2-methylprop-1-ene with prop-2-en-1-yl thiol under suitable conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction is carried out under an inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process. Additionally, purification steps such as distillation or chromatography may be employed to isolate the compound from reaction by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-1-[(prop-2-en-1-yl)sulfanyl]prop-1-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of thiols or sulfides, depending on the reducing agent used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-en-1-yl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1-[(prop-2-en-1-yl)sulfanyl]prop-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Methyl-1-[(prop-2-en-1-yl)sulfanyl]prop-1-ene involves its interaction with molecular targets such as enzymes and receptors. The sulfur atom in the compound can form covalent bonds with nucleophilic sites in proteins, leading to modulation of their activity. Additionally, the compound’s ability to undergo various chemical reactions allows it to participate in metabolic pathways and influence cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 1-propenyl disulfide: A compound with a similar structure but contains a disulfide linkage.
2-Methylprop-2-en-1-ol: A related compound with an alcohol functional group instead of a sulfanyl group.
Methyl cis-propenyl disulfide: Another disulfide compound with a cis configuration.
Uniqueness
2-Methyl-1-[(prop-2-en-1-yl)sulfanyl]prop-1-ene is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and potential biological activity. The presence of both a prop-2-en-1-yl group and a sulfanyl group in the same molecule allows for diverse chemical transformations and interactions with biological targets.
Eigenschaften
CAS-Nummer |
63196-69-0 |
|---|---|
Molekularformel |
C7H12S |
Molekulargewicht |
128.24 g/mol |
IUPAC-Name |
2-methyl-1-prop-2-enylsulfanylprop-1-ene |
InChI |
InChI=1S/C7H12S/c1-4-5-8-6-7(2)3/h4,6H,1,5H2,2-3H3 |
InChI-Schlüssel |
NQWGHERYTZPKFA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CSCC=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-(Indolizin-2-YL)phenyl]propan-1-OL](/img/structure/B14512718.png)

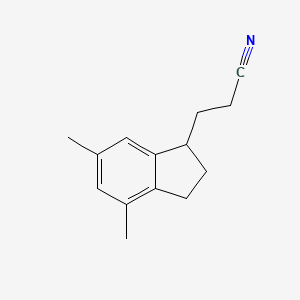
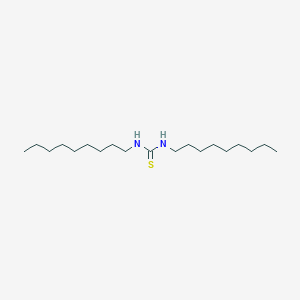
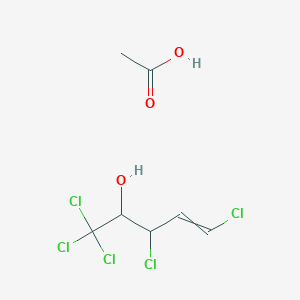
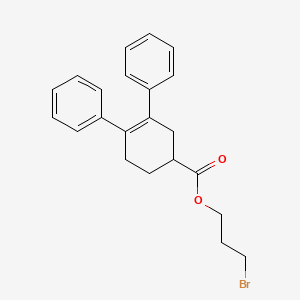
![Ethenyl(diphenyl)[3-(trimethylsilyl)prop-1-en-1-yl]silane](/img/structure/B14512745.png)

![Ethyl [1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetate](/img/structure/B14512755.png)
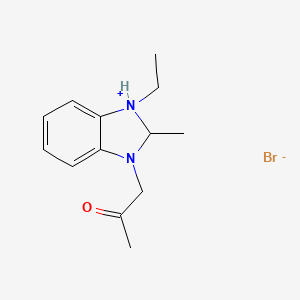
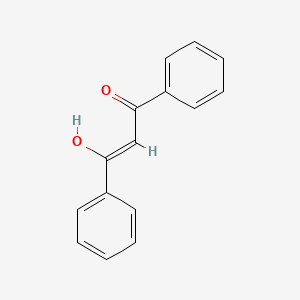
![1-Ethoxy-4-[1-(4-methoxyphenyl)-2,2-dimethylpropyl]benzene](/img/structure/B14512771.png)
![4-[(4-Aminophenyl)sulfanyl]-N,N-dimethylaniline](/img/structure/B14512779.png)
![1-[Ethyl(3-methylphenyl)amino]propan-2-ol](/img/structure/B14512781.png)
